molecular formula C8H11NO B122105 2-Amino-2-phenylethanol CAS No. 7568-92-5

2-Amino-2-phenylethanol

Cat. No. B122105
CAS RN: 7568-92-5
M. Wt: 137.18 g/mol
InChI Key: IJXJGQCXFSSHNL-UHFFFAOYSA-N
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Description

2-Amino-2-phenylethanol, also known as phenylglycinol, is a compound that has been studied for its potential applications as a resolving agent in the separation of optically active forms of various acids. It is prepared from 2-amino-2-phenylacetic acid through a reduction process using lithium aluminium hydride . This compound has been the subject of various studies, including spectroscopic analysis and molecular docking, to understand its properties and potential applications in fields such as antibacterial therapy .

Synthesis Analysis

The synthesis of 2-Amino-2-phenylethanol has been achieved through multiple methods. One approach involves the enantioselective reduction of 2-chloroacetophenone using an oxazaborolidine-catalyzed borane reduction, followed by reaction with dilute ammonium hydroxide to produce the amino alcohol with high enantiomeric excess (ee) . Another method employs the Noyori procedure, which involves the conversion of phenacyl chloride to a succinimido derivative, followed by hydrogenation using a chiral ruthenium complex to yield the optically active alcohol, which is then hydrolyzed to obtain 2-Amino-2-phenylethanol .

Molecular Structure Analysis

Spectroscopic techniques such as FT-IR, FT-Raman, UV, NMR, and molecular docking studies have been used to investigate the molecular structure of 2-Amino-2-phenylethanol. These studies have provided insights into the bond lengths, bond angles, dihedral angles, and theoretical frequencies of the compound. Additionally, the electronic properties, such as excitation energy and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been calculated using time-dependent density functional theory (DFT) .

Chemical Reactions Analysis

2-Amino-2-phenylethanol has been shown to participate in preferential crystallization processes, which are used to resolve racemic mixtures into their optically active components. This amino alcohol has been successfully applied as a basic resolving agent for various acids, demonstrating its utility in chemical separations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2-phenylethanol have been extensively studied through spectroscopic methods. The compound's conformational landscapes and its interactions with water have been explored using UV and IR spectroscopy, revealing the presence of intramolecular hydrogen bonds and the effects of hydration on its structure . Additionally, the compound's ability to form gels in organic fluids has been investigated, highlighting the importance of its chiral structure and hydrogen bonding sites in the gelation process .

Scientific Research Applications

Metabolic Engineering in Microbial Systems

2-Amino-2-phenylethanol, also known as 2-phenylethanol, has been the focus of studies exploring its production through engineered microbial systems. For instance, in Escherichia coli, synthetic pathways have been constructed for its synthesis from glucose, achieving significant increases in 2-phenylethanol accumulation (Kang et al., 2014). Similar studies have been conducted in Saccharomyces cerevisiae, aiming to enhance the production of 2-phenylethanol through metabolic engineering of central carbon and aromatic amino acid metabolisms (Hassing et al., 2019).

Molecular Characterization and Conformational Analysis

Research has also been conducted on the molecular characterization of 2-amino-2-phenylethanol. A study involving free jet microwave absorption spectroscopy revealed various conformational species of 2-amino-1-phenylethanol, providing insights into its molecular structure and stability (Melandri et al., 2009).

Enzymatic Studies and Applications

The enzymatic aspects of 2-phenylethanol have been explored in different contexts. For example, research on the cloning of Rosa hybrid phenylacetaldehyde synthase in E. coli showed how this enzyme can be used for producing 2-phenylethanol, highlighting the biotechnological potential of this compound (Achmon et al., 2013). Another study focused on the transcriptomic analysis of Saccharomyces cerevisiae under the stress of 2-phenylethanol, offering insights into the molecular mechanisms of its effects on yeast cells (Jin et al., 2018).

Biotechnological Production and Applications

The biotechnological production of 2-phenylethanol has been a significant area of research, given its applications in flavor and fragrance industries. Studies have reviewed the advances in microbial production methods, emphasizing strategies to increase production and improve product recovery processes (Hua & Xu, 2011).

Chiral Properties and Chemical Synthesis

The chiral properties of 2-amino-2-phenylethanol have been leveraged in various chemical syntheses. For example, research on the preferential crystallization of 2-amino-2-phenylethanol and its application as a resolving agent in organic synthesis demonstrates its utility in producing optically active compounds (Saigo et al., 1982).

Safety And Hazards

According to a safety data sheet, 2-Amino-2-phenylethanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

2-amino-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJGQCXFSSHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylethanol

CAS RN

7568-92-5, 56613-80-0
Record name Phenylglycinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7568-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, beta-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-beta-Aminophenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056613800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-2-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
587
Citations
X Ge, Y Mo, G Xing, L Ji, H Zhao, J Chen, B He… - Bioorganic …, 2018 - Elsevier
… In this study, a new series of 2-amino-2-phenylethanol derivatives have been developed and their synthesis was described. These compounds are effective β 2 -adrenoceptor agonists …
Number of citations: 16 www.sciencedirect.com
X Ge, AYH Woo, G Xing, Y Lu, Y Mo, Y Zhao… - European Journal of …, 2018 - Elsevier
… Trantinterol is different from the other candidates because it bears a 2-amino-2-phenylethanol scaffold rather than a 2-amino-1-phenylethanol scaffold found in classical β 2 -agonists. …
Number of citations: 18 www.sciencedirect.com
K Saigo, H Miura, K Ishizaki, H Nohira - Bulletin of the Chemical …, 1982 - journal.csj.jp
(±)-2-Amino-2-phenylethanol (phenylglycinol) prepared from (±)-2-amino-2-phenylacetic acid (DL-phenylglycine) by lithium aluminium hydride reduction was efficiently resolved into a …
Number of citations: 20 www.journal.csj.jp
K Hanabusa, Y Maesaka, M Kimura, H Shirai - Tetrahedron letters, 1999 - Elsevier
… In this communication, we repoE a new type of gelators from 2-amino-2-phenylethanol, … )-2-Amino-2-phenylethanol derivatives 1-5 were prepared from (R)-(-)-2-amino-2-phenylethanol …
Number of citations: 75 www.sciencedirect.com
M Tamura, S Shiono, K Harada - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
Hydrogenolytic asymmetric transaminations between (R)-2-amino-2-phenylethanol and 2-keto acids were carried out over Pd catalyst in the absence or presence of various amount of …
Number of citations: 15 www.journal.csj.jp
AYH Woo, X Ge, L Pan, G Xing, Y Mo, R Xing… - Acta Pharmacologica …, 2019 - nature.com
… Compounds with a 2-amino-1-phenylethanol core structure including A-17, A-18, A-23, A-31, A-32, A-33, and A-35, as well as those with a 2-amino-2-phenylethanol core structure …
Number of citations: 10 www.nature.com
S Larsen, D Kozma, M Ács - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… 2-amino-2phenylethanol with optically active mandelic acid and the reverse of racemic mandelic acid with optically active 2-amino2-phenylethanol … of 2-amino-2-phenylethanol in pure …
Number of citations: 11 pubs.rsc.org
G Xing, D Li, AYH Woo, Z Zhi, L Ji, R Xing… - Journal of Medicinal …, 2022 - ACS Publications
… )phenyl)-2-(tert-butylamino)ethan-1-ol hydrogen chloride (1a) as the lead compound with an aim to expand the library of compounds possessing the 2-amino-2-phenylethanol scaffold. …
Number of citations: 3 pubs.acs.org
JD Zhang, JW Zhao, LL Gao, HH Chang, WL Wei… - Journal of …, 2019 - Elsevier
… (R)-2-amino-2-phenylethanol and has been used for asymmetric synthesis of (R)-… 2-amino-2-phenylethanol. (b) The pH stability of MVTA for the deamination of 2-amino-2-phenylethanol…
Number of citations: 30 www.sciencedirect.com
K Kodama, Y Kondo, K Katayama, M Yanagisawa… - Chirality, 2023 - Wiley Online Library
… Two structural isomers, N-methyl-2-amino-1,2-diphenylethanol and N-benzyl-2-amino-2-phenylethanol, showed high separation abilities for o-X-MAs (X = Cl, Br, I). The chiral …
Number of citations: 4 onlinelibrary.wiley.com

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